[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol
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Overview
Description
[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol (FMPM) is a synthetic compound that has been used in a variety of scientific research applications. It is a novel compound with a unique structure, and it has been studied for its potential applications in drug discovery, biochemical and physiological research, and laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Properties
The compound [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol is related to a class of chemicals that have been synthesized and evaluated for their antimicrobial properties. In one study, novel bis-α,β-unsaturated ketones, along with other derivatives containing the pyrazole moiety, were prepared. These compounds, including those with furfural components, showed promising antimicrobial activity. The synthesis involved reactions with various aromatic aldehydes, leading to the formation of compounds that were structurally characterized and evaluated for their antimicrobial effectiveness (Altalbawy, 2013).
Heterocyclic Chemistry and Drug Design
In the realm of heterocyclic chemistry, compounds featuring the pyrazole core have been synthesized for potential applications in drug design. For instance, a series of pyrazolyl-nicotinic acids and their methyl esters were synthesized from reactions involving 6-hydrazinylnicotinic acid hydrazide hydrate. These compounds, including those with a 2-furyl group, were designed for further conversion into tricyclic scaffolds, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Bonacorso et al., 2014).
Material Science and Supramolecular Chemistry
The [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol framework is also of interest in material science and supramolecular chemistry. Studies have focused on the synthesis of pyrazoline derivatives containing furan moieties, exploring their potential in forming novel materials. These efforts involve innovative synthetic methods like microwave irradiation to develop compounds characterized by various spectroscopic techniques (Jothikrishnan & Shafi, 2009).
Anticancer and Antimicrobial Agents
Research has also delved into novel pyrazole derivatives with potential as antimicrobial and anticancer agents. A series of compounds were synthesized and evaluated, with some showing higher anticancer activity than reference drugs. This highlights the significance of pyrazole derivatives, possibly including those with furyl groups, in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-leishmanial Activity
Interestingly, a compound structurally similar to [5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol, specifically 2-furyl(phenyl)methanol, was isolated from Atractilis gummifera rhizomes and showed notable anti-leishmanial activity against Leishmania donovani. This points to the potential of furyl-pyrazol compounds in treating parasitic infections (Deiva et al., 2019).
Safety And Hazards
“[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include using the compound only in well-ventilated areas, wearing protective gear, and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
[5-(furan-2-yl)-1-methylpyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIFRVDOWHFUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594557 |
Source
|
Record name | [5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol | |
CAS RN |
876728-41-5 |
Source
|
Record name | [5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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